2,3-Dimethyl-5-isopropylpyrazine

Description

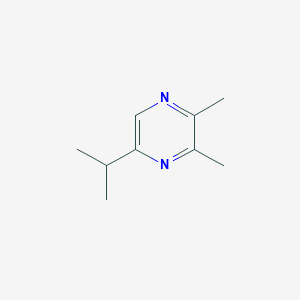

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-5-10-7(3)8(4)11-9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGJBEUZEJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335950 | |

| Record name | 2,3-dimethyl-5-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-21-4 | |

| Record name | 2,3-dimethyl-5-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 2,3 Dimethyl 5 Isopropylpyrazine

Microbial Production and Isolation

Microorganisms, particularly bacteria, are significant producers of a wide array of pyrazine (B50134) compounds, including 2,3-Dimethyl-5-isopropylpyrazine. This production is a result of their metabolic pathways, often involving amino acid precursors.

The growth medium of the bacterium Paenibacillus polymyxa has been identified as a source of a complex mixture of methyl-branched alkyl-substituted pyrazines. capes.gov.brnih.gov In a detailed analysis of the volatile metabolites produced by this polymyxin-producing bacterium, a total of 19 distinct pyrazine compounds were identified. Among these, this compound was successfully identified. capes.gov.br The production of these pyrazines, including the dominant metabolite 2,5-diisopropylpyrazine (B1313309), was found to be stimulated by the addition of valine to the growth medium. nih.gov

While various species of the genus Bacillus, such as Bacillus subtilis found in the fermented soybean product natto, are known to produce a range of alkylpyrazines, the specific production of this compound by these species is not explicitly documented in the researched literature. Studies on B. subtilis from natto have identified the biosynthesis of other compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967).

| Bacterium | Identified Pyrazine Metabolite | Study Context |

|---|---|---|

| Paenibacillus polymyxa | This compound | Identified as one of 19 pyrazines in the growth medium. capes.gov.brnih.gov |

| Bacillus subtilis (from natto) | Various other alkylpyrazines (e.g., 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine) | This specific isomer, this compound, was not reported. |

Fungi are known producers of a diverse range of secondary metabolites, including some pyrazine compounds. For instance, the aspergillic acid group of mycotoxins, produced by Aspergillus species, are based on a pyrazine structure. mdpi.com However, based on the available scientific literature, the specific production of this compound as a fungal metabolite has not been reported.

Presence in Biological Matrices and Food Systems

This compound has been identified as a component of maple syrup. flavscents.com The formation of pyrazines in maple syrup is generally associated with the heat-induced Maillard reaction during the processing of maple sap. mcgill.ca While a variety of pyrazines are formed during this process, this compound is listed as one of the pyrazines found in this food product. flavscents.com

In the context of other fermented foods, such as natto, which relies on Bacillus subtilis for fermentation, various other pyrazines are produced. However, the presence of this compound has not been specifically identified in studies on natto.

| Food Product | Presence of this compound | Notes |

|---|---|---|

| Maple Syrup | Detected. flavscents.com | Formation is linked to heat processing of sap. mcgill.ca |

| Natto (fermented soybeans) | Not reported. | Other pyrazines are produced by the fermenting bacteria. |

While various pyrazine compounds are known to be present in the volatile profiles of certain plants, such as green peas, the available research does not specifically document the occurrence of this compound in plant extracts.

There is no direct evidence in the searched literature of this compound being a naturally occurring compound within animal systems. However, related pyrazine compounds have been identified in the context of animals. For example, an isomer, 2,3-dimethyl-5-(2-methylpropyl)pyrazine (the isobutyl isomer), has been identified as a component of the trail pheromone of the ant species Eutetramorium mocquerysi. thegoodscentscompany.com Furthermore, various pyrazine derivatives, including the simpler 2,3-dimethylpyrazine (B1216465), are authorized for use as flavoring additives in animal feed, but this represents an external addition rather than a natural biological presence. europa.euresearchgate.net

Biosynthetic Pathways and Metabolic Mechanisms of 2,3 Dimethyl 5 Isopropylpyrazine

Proposed Biosynthetic Routes for Alkylpyrazines

The biosynthesis of the pyrazine (B50134) ring and its various alkyl substitutions is a complex process with several proposed chemical and biochemical routes. These pathways generally involve the reaction of nitrogen sources, typically from amino acids, with carbonyl compounds.

One of the fundamental proposed routes for pyrazine formation involves the condensation of amino acids. This process is a cornerstone of the Maillard reaction, a series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated. The initial step is a condensation reaction between an amine group from an amino acid and a carbonyl group from a sugar.

Further reactions, including the Strecker degradation of amino acids, lead to the formation of α-aminoketones. It is the self-condensation of two α-aminoketone molecules, followed by oxidation, that ultimately forms the dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable pyrazine ring. While much research has focused on single amino acids, reactions involving mixtures of amino acids are more representative of real food systems and can lead to a diverse array of substituted pyrazines. nih.gov

In microbial biosynthesis, a similar condensation of two amino acid molecules can occur. For instance, the condensation of two leucine (B10760876) molecules is suggested to form pulcherriminic acid, a precursor that can lead to pyrazine structures. oup.com Another proposed pathway involves the initial condensation of two different amino acids, such as valine and glycine, to form a cyclic peptide intermediate, which can then be further processed into an alkyl-substituted pyrazine. oup.com

A critical pathway for alkylpyrazine formation involves the reaction between α,β-dicarbonyl compounds (like glyoxal (B1671930) or diacetyl) and a source of ammonia (B1221849), often derived from amino acids. This reaction is central to both chemical and biological synthesis. In the context of the Maillard reaction, α-dicarbonyls are formed from sugar degradation. oup.com These highly reactive compounds can then react with amino acids in a process known as the Strecker degradation, which produces an aldehyde and an α-aminoketone. mdpi.com As mentioned, these α-aminoketones can then dimerize to form pyrazines.

Another proposed mechanism involves the amidation of an amino acid, which then condenses with an α,β-dicarbonyl compound. This pathway has been suggested for the formation of specific methoxypyrazines in plants, where an amino acid like valine, leucine, or isoleucine first undergoes amidation before condensing with a dicarbonyl such as glyoxal. oup.com This highlights the versatility of dicarbonyls as key intermediates in pyrazine ring assembly.

The specific alkyl substitution pattern on the pyrazine ring is directly determined by the precursor molecules involved. The structure of 2,3-dimethyl-5-isopropylpyrazine points to a combination of precursors that can provide methyl and isopropyl groups.

Valine and Leucine for the Isopropyl Group: The isopropyl substituent is strongly suggested to originate from branched-chain amino acids. Studies have shown that the biosynthesis of 2,5-diisopropylpyrazine (B1313309) by the bacterium Paenibacillus polymyxa is significantly stimulated by the addition of valine to the culture medium. oup.com This suggests a pathway where two molecules of valine condense to form the pyrazine ring with two isopropyl groups. Similarly, reactions involving leucine have been shown to produce isopropyl-substituted pyrazines. oup.com

Threonine and Acetoin (B143602) for Methyl Groups: The methyl groups are often derived from precursors like threonine or acetoin (3-hydroxy-2-butanone). L-threonine is a well-established precursor for 2,5-dimethylpyrazine (B89654) in microorganisms like Bacillus subtilis. researchgate.netmdpi.com Acetoin, a common metabolite in many bacteria, is a key precursor for tetramethylpyrazine, where two molecules of acetoin are thought to condense with an ammonia source. mdpi.com For this compound, it is plausible that a pathway involves the condensation of an intermediate derived from valine (providing the isopropylamine (B41738) fragment) with a dicarbonyl like diacetyl (2,3-butanedione), which can be formed from acetoin.

The following table summarizes the key precursors and their contribution to the final pyrazine structure.

| Precursor | Resulting Substituent/Structure | Example Product(s) |

| Valine | Isopropyl group | 2,5-Diisopropylpyrazine oup.com |

| Leucine | Isobutyl group (can rearrange) | Isobutyl-substituted pyrazines oup.com |

| Isoleucine | sec-Butyl group | sec-Butyl-substituted pyrazines oup.com |

| Threonine | Methyl group | 2,5-Dimethylpyrazine, Trimethylpyrazine researchgate.netmdpi.com |

| Acetoin | Two adjacent methyl groups (from diacetyl) | Tetramethylpyrazine nih.govmdpi.com |

Microbial Biosynthesis Optimization and Strain Engineering

Microbial fermentation presents an environmentally friendly alternative to chemical synthesis for producing natural flavor compounds like this compound. Research has focused on optimizing fermentation conditions and genetically engineering microbial strains to enhance production yields.

The production of alkylpyrazines by microorganisms is highly dependent on the culture environment and the availability of necessary precursors. Optimizing these factors is a key strategy for maximizing yield.

Substrate Supplementation: The addition of specific precursors to the fermentation medium is a direct and effective method to boost the production of the desired pyrazine. For example, the production of 2,5-dimethylpyrazine and tetramethylpyrazine by Bacillus subtilis can be significantly enhanced by enriching the medium with L-threonine and acetoin, respectively. researchgate.net In one study, adding 50 g/L of L-threonine and 60 g/L of acetoin was used to stimulate pyrazine production in B. subtilis cultures. nih.gov This demonstrates that providing a surplus of the molecular building blocks can drive the biosynthetic pathways toward higher output.

Culture Conditions: Factors such as temperature, pH, and aeration play a critical role in microbial growth and metabolic activity. For instance, the optimization of trimethylpyrazine production by Bacillus amyloliquefaciens showed that a temperature of 37°C was optimal. mdpi.com Similarly, studies on recombinant Bacillus licheniformis identified optimal fermentation time and inducer concentration as crucial for maximizing yield. mdpi.com Optimization often involves a multi-factorial approach, using statistical methods like response surface methodology to identify the ideal combination of conditions. mdpi.commdpi.com For example, a study on B. amyloliquefaciens found the optimal conditions for trimethylpyrazine production to be a temperature of 37°C, a bottle capacity of 100 g/250 mL, and a water addition of 39 mL, which increased the yield approximately six-fold. mdpi.com

Screening for and characterizing potent microbial producers is the foundational step for developing an efficient biosynthesis process. Different microbial strains, even within the same species, can exhibit vastly different capabilities in producing specific alkylpyrazines.

Bacillus subtilis is a species frequently identified as a robust producer of various alkylpyrazines and is generally regarded as safe (GRAS). nih.gov A screening study of B. subtilis strains isolated from natto (fermented soybeans) revealed significant variation in their pyrazine production profiles. One particular strain, designated BcP4, was identified as a superior producer of 2,3-dimethylpyrazine (B1216465). nih.gov This highlights the importance of screening to find strains naturally predisposed to synthesizing the target compound.

The table below presents data from the characterization of two Bacillus subtilis strains isolated from natto, showcasing their different pyrazine production profiles. nih.gov

| Pyrazine Compound | Strain BcP4 Production (µg/L) | Strain BcP21 Production (mg/L) |

| 2-Methylpyrazine (B48319) | 690.0 | - |

| 2,3-Dimethylpyrazine | 680.4 | - |

| 2,6-Dimethylpyrazine (B92225) | 1891.0 | - |

| 2,5-Dimethylpyrazine | - | 4.5 |

| 2,3,5-Trimethylpyrazine | - | 52.6 |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | - | 501.1 |

Data adapted from Kłosowski et al., 2021. nih.gov

Further characterization can involve metabolic engineering. For example, in a B. subtilis strain producing tetramethylpyrazine, the gene for 2,3-butanediol (B46004) dehydrogenase (bdhA) was knocked out. nih.gov This prevented the conversion of the precursor acetoin into 2,3-butanediol, leading to an accumulation of acetoin and a subsequent increase in tetramethylpyrazine production from 21.8 g/L to 27.8 g/L. nih.gov Such genetic strategies, combined with optimized fermentation conditions, represent a powerful approach to developing high-producing microbial cell factories for specific pyrazines.

Genetic and Enzymatic Regulation of Pyrazine Biogenesis

The biosynthesis of alkylpyrazines, including this compound, is a complex process influenced by a variety of genetic and enzymatic factors. While the precise regulatory network for this compound has not been fully elucidated, research on closely related alkylpyrazines in various microorganisms, particularly bacteria of the genera Bacillus and Pseudomonas, provides significant insights into the key genetic loci and enzymatic systems that govern pyrazine formation.

Microbial production of pyrazines can be regulated at both the genetic and enzymatic levels, controlling the availability of precursors and catalyzing their condensation into the pyrazine ring. The expression of specific gene clusters and the activity of key enzymes are critical determinants of the type and quantity of pyrazines produced.

Gene Clusters in Pyrazine Biosynthesis

In some bacteria, the genes responsible for pyrazine synthesis are organized into operons, allowing for coordinated regulation. A notable example is the pap gene cluster found in Pseudomonas fluorescens, which is involved in the synthesis of a pyrazine derivative from α-amino acids. nih.gov While not specific to this compound, this system provides a model for understanding the genetic basis of pyrazine formation.

Heterologous expression studies have shown that the papABC genes are responsible for producing the α-amino acid precursor, while the adjacent papDEF genes are directly involved in forming the pyrazine ring. nih.gov This suggests that similar gene clusters may be responsible for the biosynthesis of other alkylpyrazines in different microorganisms.

Key Enzymes and Their Roles

The enzymatic control of pyrazine biogenesis involves several classes of enzymes that catalyze different steps in the pathway, from the formation of precursors to the final assembly of the pyrazine ring.

Dehydrogenases and Ligases: The catabolism of amino acids is a critical source of precursors for pyrazine synthesis. In many bacteria, L-threonine is a key precursor for dimethylpyrazines. nih.gov The enzyme L-threonine 3-dehydrogenase (TDH) catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, a crucial intermediate. researchgate.net The activity of another enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL), can influence the yield of pyrazines by channeling this intermediate into other metabolic pathways. nih.govresearchgate.net Inactivation of the KBL gene has been shown to increase the production of 2,5-dimethylpyrazine. nih.gov

Transferases and Oxidases: A novel enzymatic cascade for pyrazine synthesis has been identified in Pseudomonas fluorescens. nih.gov This pathway involves two key enzymes:

PapD: A unique amino acid C-acetyltransferase that decarboxylates and transfers an acetyl group to an α-amino acid, forming an α-aminoketone. nih.gov

PapF: An oxidase from the amine oxidase superfamily that oxidizes the dihydro-pyrazine intermediate, leading to the formation of the aromatic pyrazine ring. nih.gov

Transaminases: ω-Transaminases have been utilized in biocatalytic systems for the synthesis of pyrazines. These enzymes can catalyze the amination of α-diketones to produce α-amino ketones, which are key building blocks for pyrazine formation. thegoodscentscompany.com The regioselectivity of the transaminase can influence the structure of the resulting pyrazine. thegoodscentscompany.com

Other Regulatory Enzymes: Studies on Bacillus licheniformis have shown that an increase in pyrazine production is correlated with the enhanced expression of specific enzymes. flavscents.com Notably, the increased abundance of enzymes with the classifications EC:1.1.1.100, EC:2.7.13.3, and EC:3.5.1.28 was linked to a significant rise in pyrazine content. flavscents.com These enzymes are involved in broader metabolic pathways that likely contribute to an increased supply of pyrazine precursors.

Hypothesized Regulation of this compound Biogenesis

While direct evidence is scarce, the genetic and enzymatic regulation of this compound biosynthesis can be inferred from the pathways of other alkylpyrazines. The formation of the 2,3-dimethylpyrazine core likely follows a pathway similar to that observed in Bacillus subtilis, utilizing precursors derived from L-threonine or acetoin. The isopropyl group is likely derived from the amino acid L-valine, a common precursor for branched-chain structures in microbial metabolism.

The regulation of this specific pyrazine would therefore depend on the coordinated expression of genes encoding enzymes for:

The catabolism of L-threonine and L-valine to their respective keto-acid or amino-ketone intermediates.

The condensation of these intermediates to form the dihydropyrazine ring.

The subsequent oxidation of the ring to yield the final aromatic product, this compound.

Interactive Data Table of Key Enzymes in Pyrazine Biogenesis

| Enzyme Name | EC Number | Function in Pyrazine Biosynthesis | Organism(s) |

| L-threonine 3-dehydrogenase (TDH) | 1.1.1.103 | Converts L-threonine to 2-amino-3-ketobutyrate, a pyrazine precursor. researchgate.net | Bacillus subtilis |

| 2-amino-3-ketobutyrate CoA ligase (KBL) | 2.3.1.29 | Competes for the 2-amino-3-ketobutyrate intermediate. nih.govresearchgate.net | Escherichia coli |

| PapD (amino acid C-acetyltransferase) | N/A | Generates an α-aminoketone precursor from an α-amino acid. nih.gov | Pseudomonas fluorescens |

| PapF (oxidase) | N/A | Oxidizes the dihydropyrazine ring to form the pyrazine. nih.gov | Pseudomonas fluorescens |

| ω-Transaminase | 2.6.1.- | Catalyzes the formation of α-amino ketones from α-diketones. thegoodscentscompany.com | Various |

Interactive Data Table of Gene Clusters in Pyrazine Biosynthesis

| Gene Cluster | Gene(s) | Function in Pyrazine Biosynthesis | Organism(s) |

| pap operon | papABC | Synthesis of the α-amino acid precursor. nih.gov | Pseudomonas fluorescens |

| pap operon | papDEF | Formation of the pyrazine ring from the precursor. nih.gov | Pseudomonas fluorescens |

Advanced Analytical Methodologies for Characterization and Quantification of 2,3 Dimethyl 5 Isopropylpyrazine

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2,3-Dimethyl-5-isopropylpyrazine from complex mixtures, a crucial step before identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. nih.govresearchgate.net In this method, the volatile components of a sample are separated in the gas chromatography column based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For this compound, GC-MS analysis provides both its retention time (the time it takes to pass through the column) and its mass spectrum. The identification is typically confirmed by comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.gov The fragmentation pattern for alkylpyrazines is often characterized by a prominent molecular ion peak and specific fragment ions resulting from the loss of alkyl groups from the pyrazine (B50134) ring. For instance, the analysis of related compounds like 2,3-dimethyl-5-propylpyrazine (B3051237) shows a strong molecular ion peak (m/z 150) and significant fragments at m/z 135 and 122, corresponding to the loss of methyl and ethyl fragments, respectively. nih.gov A similar pattern would be expected for this compound.

Table 1: Expected Key Mass Fragments for this compound in GC-MS

| Mass-to-Charge Ratio (m/z) | Likely Fragment Identity | Significance |

|---|---|---|

| 150 | [M]+ (Molecular Ion) | Represents the intact molecule, confirming its molecular weight. |

| 135 | [M-CH3]+ | Represents the loss of a methyl group from the pyrazine ring. |

| 107 | [M-C3H7]+ | Represents the loss of the isopropyl group. |

While GC-MS is powerful, mass spectra of many positional isomers of alkylpyrazines can be very similar, leading to potential misidentification. nih.gov To enhance the confidence of identification, gas chromatographic retention indices (RIs) are employed. The Kovats Retention Index system relates the retention time of an analyte to the retention times of n-alkane standards run under the same chromatographic conditions. This provides a more consistent and transferable value than retention time alone.

Databases of retention indices for alkylpyrazines on various column types (e.g., polar and non-polar) are used as an additional filter for identification. nih.gov An experimental retention index for an unknown compound must match the database value for a candidate structure on a given column phase. For this compound, experimental Kovats retention index values have been reported, providing a crucial reference point for its unambiguous identification. nih.gov

Table 2: Experimental Kovats Retention Index for this compound

| Column Type | Reported Retention Index (RI) | Source |

|---|---|---|

| Standard Non-Polar | 1112 | nih.gov |

| Standard Polar | 1431, 1454 | nih.gov |

Spectroscopic Techniques

Spectroscopic methods provide in-depth information about the molecular structure and formula of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. researchgate.net ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon skeleton of the molecule.

For this compound, a ¹H-NMR spectrum would reveal distinct signals corresponding to the different types of protons:

Isopropyl Group: A doublet for the six equivalent methyl protons and a septet for the single methine proton.

Methyl Groups: Two singlets for the two methyl groups attached to the pyrazine ring.

Pyrazine Ring: A singlet for the lone proton on the aromatic pyrazine ring.

Similarly, the ¹³C-NMR spectrum would show separate signals for each unique carbon atom in the isopropyl group, the two methyl groups, and the four distinct carbons of the substituted pyrazine ring. The precise chemical shifts and coupling constants observed in these spectra allow for the unambiguous confirmation of the compound's constitution and substitution pattern.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of an unambiguous elemental composition, as each unique molecular formula has a distinct exact mass.

The molecular formula for this compound is C₉H₁₄N₂. nih.gov HRMS can experimentally verify this formula by measuring the molecular ion's mass and comparing it to the calculated theoretical mass. This technique is crucial for differentiating between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 3: Molecular Formula Determination via HRMS

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂ | nih.gov |

| Calculated Exact Mass | 150.115698455 Da | nih.gov |

| Typical HRMS Measurement | ~150.1157 ± 0.0005 Da | N/A |

Membrane Inlet Mass Spectrometry (MIMS) is a technique designed for the real-time analysis of volatile and dissolved compounds directly from a sample matrix, such as water or air, with minimal preparation. wikipedia.org The method uses a semi-permeable membrane that allows small, volatile analytes like this compound to pass through and enter the mass spectrometer's vacuum chamber for immediate analysis. wikipedia.orgnih.gov

The primary advantage of MIMS is its ability to monitor the concentration of volatile compounds in real-time, making it suitable for applications such as monitoring fermentation processes, analyzing flavor release from food products, or assessing environmental samples. nih.govresearchgate.net Given that this compound is a volatile flavor compound, MIMS presents a powerful tool for tracking its formation or release dynamically. The system can be set to monitor the specific m/z values corresponding to the target compound, providing a continuous data stream of its concentration over time. nih.gov

Advanced Sample Preparation and Extraction Methods

Purge and trap is a dynamic headspace technique widely employed for the extraction and concentration of volatile organic compounds (VOCs) from liquid and solid samples. teledynelabs.com This method is particularly suitable for analyzing trace levels of aroma compounds like this compound in food, environmental, and biological matrices.

The fundamental principle involves purging the sample with an inert gas, such as helium or nitrogen. teledynelabs.com This gas strips the volatile compounds from the sample matrix and carries them to an adsorbent-filled trap. The efficiency of this process is influenced by factors such as the compound's vapor pressure and its solubility in the sample, both of which are affected by temperature. teledynelabs.com The amount of purge gas used, known as the sweep volume, is a critical parameter determined by the flow rate and duration of the purge. teledynelabs.com Dynamic headspace analysis, like the purge and trap method, can be significantly more efficient than static headspace techniques. teledynelabs.com

Once the purging is complete, the trap is rapidly heated, desorbing the trapped analytes. The inert gas then carries the concentrated band of compounds to a gas chromatograph (GC) for separation and analysis, often coupled with a mass spectrometer (MS) for identification and quantification. clu-in.org The choice of adsorbent material for the trap is critical and depends on the target analytes. A wide variety of traps are available, with materials like Tenax, silica (B1680970) gel, and graphitized carbons (Carbotrap) being common choices due to their different affinities and thermal stabilities. researchgate.net

Table 1: Representative Operating Conditions for Purge and Trap GC/MS Analysis This table presents a general set of parameters and is not specific to a single compound but representative of methods for volatile organic compound analysis.

| Parameter | Condition | Source |

| Purge Time | 11 minutes | clu-in.org |

| Purge Gas | Helium | teledynelabs.com |

| Trap Material | Vocarb® 3000, Tenax | researchgate.net |

| Desorption Temperature | 180°C | clu-in.org |

| Desorption Time | 0.5 minutes | clu-in.org |

| Trap Bake Temperature | 200°C | clu-in.org |

| GC Inlet Temperature | 200°C | clu-in.org |

| Column Type | Narrow bore capillary | clu-in.org |

Solvent extraction is a conventional and effective method for recovering pyrazines from various matrices, including reaction mixtures and industrial by-products like fusel oils. mdpi.comgoogle.com The technique's success hinges on the differential solubility of the target compound in two immiscible liquids, typically an aqueous or polar phase and an organic solvent.

In the synthesis of pyrazines, such as 2,3-dimethylpyrazine (B1216465), the crude product is often recovered from the reaction mixture using an organic solvent. google.comgoogle.com For instance, after the reaction is complete, the mixture can be extracted with solvents like diethyl ether or other hydrocarbons. google.comgoogle.com The organic layer, now containing the pyrazine, is then separated from the aqueous phase, which retains water-soluble impurities and catalysts. google.com

A more advanced application involves the use of solid-phase extraction followed by solvent desorption. In one study on recovering pyrazines from fusel oil, the oil was passed through a column packed with a resin. The pyrazines were adsorbed onto the resin, and a subsequent extraction with a methanol (B129727) solution was used to recover them. mdpi.com Following the initial extraction, further purification is typically required. Fractional distillation is a common subsequent step, where the solvent is first recovered, and then the pyrazine is purified by collecting the fraction that boils at its specific temperature range. mdpi.comgoogle.com

The choice of solvent is critical and is based on the pyrazine's polarity and solubility. This compound is soluble in alcohol and has an estimated water solubility of 564.9 mg/L at 25 °C. flavscents.com This information guides the selection of appropriate extraction solvents to maximize recovery.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has become a cornerstone for the analysis of volatile and semi-volatile compounds, including pyrazines, in complex matrices. nih.govnih.gov The method integrates sampling, extraction, and concentration into a single step. It is most frequently used in the headspace mode (HS-SPME) for aroma analysis.

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including pyrazines, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.govnih.gov

The efficiency of the extraction depends on several factors that must be optimized. nih.gov Key parameters include:

Fiber Coating: The choice of fiber coating is crucial as its polarity determines its affinity for the target analytes. For pyrazine analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide maximum extraction efficiency. nih.gov

Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of analytes, but excessive heat may degrade the sample or the fiber. Both extraction temperature and time significantly influence the amount of analyte adsorbed and must be carefully balanced to achieve equilibrium or consistent pre-equilibrium conditions. nih.govnih.gov

Equilibrium Time: This is the time allowed for the sample to equilibrate at a set temperature before the fiber is exposed, ensuring a stable concentration of volatiles in the headspace. nih.gov

HS-SPME, particularly when coupled with tandem mass spectrometry (GC-MS²), provides high specificity, precision, and low limits of detection (LOD) for pyrazine quantification. nih.gov

Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Yeast Extract (Based on a study optimizing for a range of pyrazines)

| Parameter | Optimized Value | Source |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | nih.gov |

| Equilibrium Time | 10 min | nih.gov |

| Extraction Time | 40 min | nih.gov |

| Extraction Temperature | 60 °C | nih.gov |

Table 3: Performance of HS-SPME-GC-MS² Method for Pyrazine Analysis in Perilla Seed Oil (This table demonstrates the quantitative performance achievable with the technique)

| Parameter | Result Range | Source |

| Limit of Detection (LOD) | 0.07–22.22 ng/g | nih.gov |

| Intra-day Precision (RSD%) | < 9.49% | nih.gov |

| Inter-day Precision (RSD%) | < 9.76% | nih.gov |

| Mean Recovery | 94.6–107.92% | nih.gov |

Biological Significance and Functional Roles of 2,3 Dimethyl 5 Isopropylpyrazine and Relevant Structural Analogues for Comparative Studies

Antimicrobial Activities of Alkylpyrazines

Alkylpyrazines, a class of naturally occurring aromatic compounds, have demonstrated notable antimicrobial properties. These compounds are integral to the flavor and aroma profiles of numerous foods and are also produced during cooking processes through Maillard reactions. wikipedia.org Research has explored their potential as antimicrobial agents against a range of pathogenic and spoilage microorganisms.

Several studies have highlighted the antibacterial efficacy of various alkylpyrazines. For instance, 2-isobutyl-3-methylpyrazine (B76351) has shown strong bactericidal properties against both Escherichia coli and Staphylococcus aureus. mdpi.com The minimum inhibitory concentration (MIC) for E. coli was found to be 3 mg/mL, with a minimum bactericidal concentration (MBC) of 3 mg/mL. mdpi.com For S. aureus, the MIC was 5 mg/mL, and the MBC was 6 mg/mL. mdpi.com Interestingly, another pyrazine (B50134), 5-isobutyl-2,3-dimethylpyrazine, exhibited the same MIC and MBC against S. aureus. mdpi.com

In a comparative study, 2-isobutyl-3-methylpyrazine was bactericidal to E. coli strains at concentrations of 10^6 and 10^7 CFU/mL, while other derivatives like 2-isopropyl-5-methylpyrazine, 2-isobutylpyrazine, and 2-isopropylpyrazine (B1584999) were only effective at a lower invasion level of 10^5 CFU/mL. mdpi.com This suggests that the chemical concentration of pyrazine derivatives is a more critical factor for their antibacterial efficacy than the incubation time. mdpi.com

However, not all alkylpyrazines exhibit the same level of antibacterial activity. For example, 2,3-dimethylpyrazine (B1216465) showed no reduction in E. coli colonies, whereas 2,5-dimethylpyrazine (B89654) demonstrated a significant decrease in cell concentration, an effect that was enhanced with higher doses and longer incubation times. mdpi.com The bactericidal effect of 2,5-dimethylpyrazine appeared at a 1.2% concentration regardless of the incubation period and at 0.6% after four hours of incubation. mdpi.com The difference in activity between 2,3-dimethylpyrazine and 2,5-dimethylpyrazine may be attributed to the latter's stronger hydrophobic properties, suggesting that the action of pyrazines on the microbial membrane is a key mechanism of their germ-destroying capability. mdpi.com This is further supported by the observation that higher concentrations of these compounds are required to treat gram-positive S. aureus, which possesses a thicker cell membrane compared to gram-negative E. coli. mdpi.com

Other pyrazines, such as 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine, have also shown impressive activity against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.com

Table 1: Antibacterial Activity of Selected Alkylpyrazines

| Compound | Bacterium | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| 2-Isobutyl-3-methylpyrazine | Escherichia coli | 3 mg/mL | 3 mg/mL |

| 2-Isobutyl-3-methylpyrazine | Staphylococcus aureus | 5 mg/mL | 6 mg/mL |

| 5-Isobutyl-2,3-dimethylpyrazine | Staphylococcus aureus | 5 mg/mL | 6 mg/mL |

The antifungal potential of alkylpyrazines has also been a subject of investigation. Volatile organic compounds (VOCs) produced by microorganisms, including pyrazines, are being explored as a novel approach to combat plant microbial contamination. mdpi.com For instance, volatiles from Bacillus megaterium BP17, an endophyte of black pepper roots, which include pyrazine derivatives like 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine, have been identified as effective antifungal and antioomycete agents. mdpi.com

Specifically, against Phytophthora rot on black pepper shoot cuttings, 2,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine, and 2-ethyl-3,6-dimethyl-pyrazine demonstrated a contraction of contamination at a concentration of 21 μg/mL, while 2-methylpyrazine (B48319) was effective at 42 μg/mL, with no signs of toxicity. mdpi.com

While direct studies on the effect of 2,3-dimethyl-5-isopropylpyrazine against Candida albicans and Sclerotinia sclerotiorum are not extensively detailed in the provided context, the broad-spectrum antimicrobial nature of alkylpyrazines suggests potential activity. For example, 2,5-dimethylpyrazine has shown effectiveness against various fungi. chemicalbook.com Further research is warranted to specifically evaluate the antifungal efficacy of this compound against these and other fungal pathogens.

Role in Inter-organismal Interactions

Pyrazines play a crucial role in the chemical communication between organisms, a process mediated by signaling molecules. This communication can occur between microbes or even between microbes and their hosts.

Quorum sensing is a form of microbial communication that relies on the production and detection of extracellular signaling molecules, known as autoinducers, to coordinate group behaviors. db-thueringen.de A pyrazine derivative, 3,5-dimethyl-pyrazin-2-ol (DPO), has been identified as a key autoinducer in the quorum-sensing system of the human pathogen Vibrio cholerae. db-thueringen.de In this bacterium, DPO regulates pathogenicity and the formation of biofilms, which are communities of microorganisms attached to a surface. db-thueringen.de

The detection of DPO is mediated by a specific receptor-transcription factor called VqmA. db-thueringen.de In V. cholerae, the binding of DPO to VqmA activates the production of a regulatory RNA molecule, VqmR. db-thueringen.de This signaling system is not limited to bacteria; a phage that infects V. cholerae, phage VP882, also utilizes DPO to control its lytic development and dissemination. db-thueringen.de In the phage, DPO detection by VqmA triggers the production of a small protein called Qtip. db-thueringen.de The discovery of DPO-based signaling has opened up a new class of signaling molecules and highlights the broader role of pyrazines in microbial communication. db-thueringen.de Engineered biosensors for DPO have revealed its presence not only in Vibrio cholerae but also in other bacterial species, as well as in rodent and human samples, suggesting its widespread importance in microbial behavior and host interactions. nih.gov

Fungi also utilize signaling molecules for communication. In Candida albicans, the dimorphic switch between yeast and hyphal forms, a critical aspect of its pathogenicity, is influenced by quorum-sensing molecules. nih.gov While the specific role of this compound in fungal communication is not yet detailed, the established role of other pyrazines in microbial signaling suggests a potential for involvement.

Pyrazines have been identified as components of pheromones, which are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. In the ant species Eutetramorium mocquerysi, endemic to Madagascar, three pyrazine compounds were identified in the poison gland secretion used for recruitment trails during foraging and nest emigration. nih.gov These compounds were 2,3-dimethyl-5-(2-methylpropyl)pyrazine, 2,3-dimethyl-5-(3-methylbutyl)pyrazine, and 2,3-dimethyl-5-(2-methylbutyl)pyrazine. nih.gov Notably, only 2,3-dimethyl-5-(2-methylpropyl)pyrazine was found to elicit trail-following behavior in the ants, demonstrating its function as a trail pheromone component. nih.gov

Contributions to Aroma and Flavor Research

Alkylpyrazines are renowned for their significant contribution to the aroma and flavor of a wide variety of foods. wikipedia.org They are characterized by their often very low odor thresholds, meaning they can be detected by the human nose at very small concentrations. wikipedia.org The nutty, roasted, and earthy aromas associated with many cooked or roasted foods are often attributable to the presence of pyrazines.

For example, 2,3-dimethylpyrazine is a known component of the aroma of roasted sesame seeds. wikipedia.org It is described as having a corn-chip, unsweetened peanut-butter, walnut, and pecan aroma with a slight bitterness. perfumersworld.com Other related pyrazines also contribute to the complex flavor profiles of various products. 2,5-Dimethylpyrazine is found in asparagus, tea, and roasted cocoa and is used as a flavor additive. wikipedia.orgresearchgate.net 2-Ethyl-3,5-dimethylpyrazine is noted for its pleasant aroma of roasted cocoa or nuts. researchgate.net

The formation of these important flavor compounds often occurs during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org Due to their desirable sensory properties, alkylpyrazines are widely used in the food industry as flavor and fragrance compounds. researchgate.net The compound this compound itself has been identified in maple syrup. flavscents.com

Mechanisms of Formation in Food Systems (e.g., Maillard Reaction, Fermentation Pathways)

Alkylpyrazines, including this compound, are significant volatile compounds that contribute to the desirable roasted, nutty, and savory flavors of many cooked and fermented foods. wikipedia.orgnih.gov Their formation is primarily attributed to two key chemical and biological pathways: the Maillard reaction and microbial fermentation.

Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govdatapdf.com It is a principal pathway for the generation of a wide array of flavor compounds, including alkylpyrazines. The formation of the pyrazine ring and its specific alkyl substituents is dependent on the types of amino acids and sugars involved, as well as reaction conditions like temperature and pH. datapdf.comnih.gov

The general mechanism for pyrazine formation via the Maillard reaction involves several key steps:

Strecker Degradation: The reaction begins with the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds (which are themselves products of sugar degradation). This process forms Strecker aldehydes and α-aminocarbonyl compounds. datapdf.com

Condensation: Two molecules of α-aminocarbonyl compounds then condense to form a dihydropyrazine (B8608421) intermediate. datapdf.com

Oxidation: The unstable dihydropyrazine is subsequently oxidized to form a stable, aromatic alkylpyrazine. datapdf.com

The specific structure of the resulting alkylpyrazine is determined by the precursor amino acids. For this compound, the alkyl groups originate from specific amino acids. The isopropyl group is derived from the Strecker degradation of valine, which produces the Strecker aldehyde 2-methylpropanal. mdpi.com The methyl groups can be formed from alanine. The condensation of the respective α-aminocarbonyl intermediates leads to the final substituted pyrazine. Studies on related compounds have shown that dipeptides and tripeptides can also serve as precursors in the formation of alkylpyrazines during the Maillard reaction. nih.gov

Fermentation Pathways

Certain microorganisms, particularly bacteria from the genus Bacillus, are known to produce alkylpyrazines during fermentation. nih.govmdpi.com This biosynthetic route is of great interest to the food industry as it offers a "natural" method for producing flavor compounds. nih.gov In fermented foods like natto (fermented soybeans) and some traditional Chinese liquors, microbial activity is the primary source of pyrazines. nih.govthegoodscentscompany.com

The biosynthesis of pyrazines by bacteria like Bacillus subtilis and Bacillus amyloliquefaciens utilizes precursors from the culture medium, such as amino acids and sugars. nih.govmdpi.com For example, L-threonine has been identified as a precursor for 2,5-dimethylpyrazine, and acetoin (B143602) can be a precursor for 2,3,5,6-tetramethylpyrazine (B1682967). nih.gov The formation of this compound through fermentation would similarly require the presence of appropriate precursor amino acids, such as valine, in the fermentation substrate. The microorganisms provide the enzymatic machinery to convert these precursors into the final pyrazine product. Research has focused on optimizing fermentation conditions—such as temperature, substrate composition, and water content—to maximize the yield of specific pyrazines like 2,3,5-trimethylpyrazine. mdpi.com

Research on Structure-Odor Relationships for Alkylpyrazines

The odor characteristics of alkylpyrazines are intimately linked to their molecular structure, specifically the type, number, and position of the alkyl substituents on the pyrazine ring. wikipedia.orgresearchgate.net Even subtle changes in the alkyl groups can lead to significant differences in the perceived aroma, ranging from nutty and roasted to earthy and bell pepper-like notes. This compound is part of this large family of aromatic compounds, and its odor profile is understood by comparing it with its structural analogues.

Research into these structure-odor relationships is crucial for the flavor industry in creating specific flavor profiles for various food products. The following interactive table details the odor characteristics of this compound and several related alkylpyrazines, illustrating the impact of structural modifications.

| Compound Name | Alkyl Substituents | Reported Odor Profile | Reference |

|---|---|---|---|

| 2,3-Dimethylpyrazine | Two methyl groups at positions 2 and 3 | Meaty, nut-like, coffee, cocoa | thegoodscentscompany.com |

| 2,5-Dimethylpyrazine | Two methyl groups at positions 2 and 5 | Nutty, peanut butter, roasted, occurs in asparagus, tea, and baked goods | wikipedia.org |

| 2,6-Dimethylpyrazine (B92225) | Two methyl groups at positions 2 and 6 | Nutty, coffee, cocoa, found in baked potato and roasted barley | wikipedia.orgthegoodscentscompany.com |

| 2,3,5-Trimethylpyrazine | Three methyl groups at positions 2, 3, and 5 | Roasted peanut, baked potato, chocolate | nih.govmdpi.com |

| 2-Ethyl-3,5-dimethylpyrazine | One ethyl group and two methyl groups | Roasted cocoa, nuts, potent aroma impact compound in coffee and roasted beef | datapdf.comresearchgate.net |

| 5-Ethyl-2,3-dimethylpyrazine | One ethyl group and two methyl groups | Burnt, green bean, popcorn, deep roasted cocoa-like | nih.gov |

| 2,5-Dimethyl-3-isopropylpyrazine | Two methyl groups and one isopropyl group | Roasted potato, nutty, earthy | thegoodscentscompany.com |

| This compound | Two methyl groups and one isopropyl group | No specific odor description found in provided sources | thegoodscentscompany.comflavscents.com |

Replacing a methyl group with a slightly larger ethyl group, as seen in 2-ethyl-3,5-dimethylpyrazine, maintains the roasted cocoa and nutty profile but often increases the odor potency. datapdf.comresearchgate.net The introduction of a bulkier isopropyl group, as in the case of 2,5-dimethyl-3-isopropylpyrazine, introduces more earthy and potato-like notes. thegoodscentscompany.com This systematic variation highlights the principle that the size and position of the alkyl side chains are critical determinants of the specific odor quality and potency of alkylpyrazines.

Synthetic Strategies and Approaches for 2,3 Dimethyl 5 Isopropylpyrazine and Its Analogues

Chemical Synthesis Pathways

The chemical synthesis of pyrazines is a well-established field, with several classical and modern methods available for the construction of the pyrazine (B50134) core. These methods often involve condensation reactions, ring closures, and derivatization of existing pyrazine structures.

Condensation reactions are a cornerstone of pyrazine synthesis. A common and industrially significant method involves the condensation of 1,2-diamines with α-dicarbonyl compounds. nih.govyoutube.com For instance, the reaction of ethylenediamine (B42938) with a suitable α-diketone can lead to the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.com

Another approach involves the self-condensation of α-amino ketones. In this reaction, two molecules of an α-amino ketone react to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine. This method is particularly useful for the synthesis of symmetrically substituted pyrazines. nih.gov The Staedel–Rugheimer pyrazine synthesis, a historical method dating back to 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to generate an amino ketone, which then undergoes condensation and oxidation to form a pyrazine. wikipedia.org The Gutknecht pyrazine synthesis (1879) also relies on the self-condensation of an α-ketoamine. wikipedia.org

Furthermore, pyrazinopyrazine-fused azaacenes can be synthesized through direct condensation reactions between quinoxalinediamine and various diketones, demonstrating the versatility of condensation strategies in creating complex heterocyclic systems. nih.govacs.org

A patented method for synthesizing 2,3-dimethylpyrazine (B1216465) involves the condensation of ethylenediamine with 2,3-butanedione (B143835) in ethanol, followed by treatment with potassium hydroxide (B78521) and a metal oxide catalyst. google.com

Table 1: Examples of Condensation Reactions in Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,2-Diamine | α-Dicarbonyl Compound | Substituted Pyrazine | nih.govyoutube.com |

| α-Amino Ketone | α-Amino Ketone (self-condensation) | Symmetrically Substituted Pyrazine | nih.gov |

| 2-Chloroacetophenone | Ammonia | Substituted Pyrazine | wikipedia.org |

| Quinoxalinediamine | Diketone | Pyrazinopyrazine-fused Azaacene | nih.govacs.org |

| Ethylenediamine | 2,3-Butanedione | 2,3-Dimethylpyrazine | google.com |

Ring closure reactions are fundamental to forming the heterocyclic pyrazine core. One established method involves the reaction of α-amino acid amides with 1,2-dicarbonyl compounds, leading to the formation of 2(1H)-pyrazinones, which can be further modified. nih.gov This approach, first described by R. G. Jones, is a one-pot synthesis that forms two of the pyrazine ring's bonds. nih.gov

Another strategy involves the reaction of 2-chloroketone oximes with α-amino acid esters to produce 3,6-disubstituted 2(1H)-pyrazinones. nih.gov The synthesis of pyrazinones from dipeptidyl chloromethyl ketones has also been reported, offering a pathway to highly substituted pyrazine rings under mild conditions. nih.gov

More complex ring systems can be formed through intramolecular cyclizations. For instance, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids utilizes the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov Additionally, a method for preparing 1,2-dihydropyrimidines through the Rh(II)-catalyzed ring expansion of pyrazoles has been developed, which proceeds through a series of ylide intermediates and a 1,6-cyclization. acs.org

Methods for the selective formation of substituted pyrazines often utilize readily available starting materials like hydroxy ketones and various nitrogen sources. A patented method describes the heating of a reaction solution containing at least one carbon source, such as a hydroxy ketone or a treated sugar, and a nitrogen source to produce substituted pyrazines. google.com

The synthesis of 2,3-dimethylpyrazine can be achieved through the dehydrocyclization of glycerol (B35011) and ethylenediamine over a Zn-Cr-O catalyst. chemicalbook.com This reaction is typically carried out in a fixed-bed reactor at elevated temperatures. chemicalbook.com

Existing pyrazine structures can be modified to create a variety of analogues. One such method involves the derivatization of 2(1H)-pyrazinones, which are synthesized from acyclic building blocks. nih.gov These pyrazinones can undergo further reactions to introduce different functional groups onto the pyrazine ring.

A patented method for preparing 2,3-dimethylpyrazine starts with 2,3-dimethyl-5,6-dihydropyrazine as a raw material. google.com This precursor is dissolved in an organic solvent, and in the presence of a metal hydroxide catalyst and air as an oxidant, it undergoes oxidative dehydrogenation to yield 2,3-dimethylpyrazine. google.com

Furthermore, the addition of specific precursors during thermal processing can promote the formation of certain pyrazines. For example, in a methionine/glucose model system, the targeted addition of precursors was found to enhance the formation of long-chain substituted pyrazines. nih.gov

Biotechnological Production Methods

Biotechnological methods, particularly microbial fermentation, offer an alternative and often more sustainable route for the production of pyrazines.

The production of pyrazines through microbial fermentation can be optimized by carefully controlling various parameters. Studies have shown that factors such as the choice of microbial strain, medium composition, temperature, pH, and aeration significantly influence the yield and profile of the pyrazines produced.

For instance, Bacillus amyloliquefaciens isolated from Daqu has been identified as a potential producer of 2,3,5-trimethylpyrazine. researchgate.net The optimization of fermentation conditions, including temperature, bottle capacity, and water addition, using response surface methodology, led to a significant increase in the production of this compound. researchgate.net

Similarly, the fermentation conditions for Bacillus velezensis have been optimized to enhance the production of its metabolites, demonstrating the general applicability of optimizing parameters like pH, temperature, culture time, and agitation speed. frontiersin.org Research on Streptomyces griseocarneus and Aspergillus chevalieri has also highlighted the importance of optimizing fermentation parameters such as medium composition, pH, temperature, and inoculum size for maximizing the production of desired bioactive compounds. nih.govprimescholars.comiaea.org

Table 2: Key Parameters for Optimization of Microbial Pyrazine Production

| Parameter | Significance | Reference |

| Microbial Strain | Determines the specific pyrazines produced and the overall yield. | researchgate.net |

| Medium Composition | Carbon and nitrogen sources are crucial for microbial growth and pyrazine synthesis. | researchgate.netfrontiersin.org |

| Temperature | Affects enzyme activity and microbial growth rate. | researchgate.netfrontiersin.orgnih.gov |

| pH | Influences enzyme function and nutrient availability. | frontiersin.orgnih.govprimescholars.com |

| Aeration/Agitation | Provides necessary oxygen for aerobic fermentation and ensures proper mixing. | frontiersin.orgnih.gov |

| Inoculum Size | Affects the initial cell density and the onset of the production phase. | primescholars.com |

| Fermentation Time | Determines the duration for optimal product accumulation. | frontiersin.orgnih.gov |

Enzymatic Synthesis of Pyrazines

The enzymatic synthesis of pyrazines represents a significant advancement over traditional chemical methods, offering a more sustainable and environmentally friendly approach. mdpi.com This biocatalytic route often utilizes whole microbial cells or isolated enzymes to produce a variety of alkylpyrazines from renewable precursors. researchgate.netnih.gov The process is valued for its high specificity and operation under milder conditions, which are particularly advantageous for the food and fragrance industries.

Microbial fermentation is a primary method for the enzymatic production of pyrazines. Various microorganisms have been identified and engineered for their ability to synthesize these aromatic compounds. For instance, bacteria of the Bacillus genus, particularly strains of Bacillus subtilis isolated from fermented foods like natto, are capable of producing a wide array of alkylpyrazines. mdpi.comnih.gov These strains can convert precursors such as L-threonine and acetoin (B143602) into compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967), respectively. nih.gov Research has shown that different strains of B. subtilis exhibit distinct production profiles, indicating a predisposition to synthesize specific pyrazine analogues. mdpi.comnih.gov

Metabolic engineering has further enhanced the microbial production of pyrazines. In one study, Corynebacterium glutamicum was engineered to produce 2,3,5,6-tetramethylpyrazine (TTMP) at high titers from glucose. nih.gov This was achieved by optimizing the expression of key enzymes and the culture medium components, demonstrating the potential for sustainable production from complex carbon sources like plant biomass hydrolysates. nih.gov Similarly, engineered Escherichia coli has been used to produce acetoin, a key precursor for TTMP, from non-food raw materials, which is then converted to the final product. nih.gov

Beyond whole-cell fermentation, chemo-enzymatic strategies using isolated enzymes offer precise control over pyrazine synthesis. A notable approach involves the use of ω-transaminases (ATAs) to catalyze the amination of α-diketones, which generates α-amino ketones. nih.govelsevierpure.com These intermediates then undergo spontaneous oxidative dimerization to form symmetrically substituted pyrazines. nih.gov

Another significant pathway involves the amino acid L-threonine as a starting material. mdpi.comnih.gov The enzyme L-threonine 3-dehydrogenase (TDH), found in organisms like Cupriavidus necator, can convert L-threonine into key intermediates for pyrazine formation. researchgate.netnih.gov This has been exploited to develop a biocatalytic method for synthesizing asymmetric trisubstituted pyrazines by generating aminoacetone in situ, which then reacts with other molecules. researchgate.netresearchgate.net This chemo-enzymatic cascade allows for the production of structurally diverse pyrazines with high yields under benign conditions. researchgate.net For example, the combination of TDH and 2-amino-3-ketobutyrate CoA ligase (KBL) has been shown to produce 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine. nih.gov

Table 1: Microbial Production of Pyrazines

| Microorganism | Pyrazine(s) Produced | Precursor(s) / Substrate(s) | Key Findings / Yield |

|---|---|---|---|

| Bacillus subtilis (strain BcP21) | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | L-threonine, Acetoin | Total pyrazine concentration reached approximately 558 mg/L, with TTMP being the major product (501.1 mg/L). nih.gov |

| Bacillus subtilis (strain BcP4) | 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,6-dimethylpyrazine (B92225) | L-threonine, Acetoin | Total pyrazine concentration was 3261 µg/L, with 2,6-dimethylpyrazine being the most abundant (1891 µg/L). nih.gov |

| Engineered Corynebacterium glutamicum | 2,3,5,6-tetramethylpyrazine (TTMP) | Glucose, Urea | Produced up to 3.56 g/L of TTMP in optimized medium. nih.gov |

| Engineered Escherichia coli | Acetoin (precursor for TTMP) | Non-food raw materials (e.g., starches) | Achieved 40.84 g/L of (R)-acetoin, which was then converted to TTMP with a high conversion rate (85.30%). nih.gov |

| Bacillus velezensis | Tetramethylpyrazine (TTMP) | Sucrose | Yielded 4.11 mg/g of TTMP under solid-state fermentation. tandfonline.com |

Table 2: Chemo-enzymatic Synthesis of Pyrazine Analogues

| Enzyme(s) | Substrate(s) | Product(s) | Key Reaction Details | Yield |

|---|---|---|---|---|

| ω-Transaminase (ATA-113) | α-Diketones, Isopropylamine (B41738) (amine donor) | Symmetrically substituted pyrazines | The enzyme catalyzes regioselective amination of the α-diketone to an α-amino ketone, which then undergoes oxidative dimerization. nih.gov | Not specified |

| L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL) | L-Threonine | 3-ethyl-2,5-dimethylpyrazine | The enzymes supply aminoacetone and acetaldehyde (B116499) from L-threonine, which then condense to form the pyrazine. nih.gov | Up to 20.2% |

| L-threonine dehydrogenase (TDH) from Cupriavidus necator | L-Threonine, Aromatic aldehydes | Asymmetric trisubstituted pyrazines | TDH generates aminoacetone in situ, which dimerizes and incorporates an electrophile (aldehyde) under environmentally benign conditions. researchgate.net | Up to 96% |

Future Research Directions and Emerging Applications

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways Governing Pyrazine (B50134) Production

While the general formation of pyrazines through the Maillard reaction is well-documented, the specific enzymatic pathways governing their biosynthesis in microorganisms are not fully understood. Future research will focus on identifying the novel enzymes and genetic blueprints responsible for producing specific alkylpyrazines like 2,3-Dimethyl-5-isopropylpyrazine.

Current knowledge points to amino acids as key precursors, with L-threonine being a primary building block for the 2,5-dimethylpyrazine (B89654) skeleton nih.govmdpi.com. The initial step often involves an enzyme like threonine dehydrogenase, which produces an intermediate that can spontaneously form the pyrazine ring nih.gov. However, the biosynthesis of more complex, asymmetrically substituted pyrazines necessitates additional, specific enzymes.

The elucidation of these pathways will likely borrow methodologies from studies of other complex natural products researchgate.netnih.gov. This involves a combination of:

Genome Mining: Sequencing the genomes of known pyrazine-producing organisms, such as Bacillus subtilis and Corynebacterium glutamicum, to identify potential biosynthetic gene clusters mdpi.comnih.gov.

Heterologous Expression: Reconstituting predicted biosynthetic pathways in well-characterized host organisms like Saccharomyces cerevisiae or Aspergillus nidulans to confirm gene function researchgate.net.

Enzyme Characterization: Systematically deleting genes in a producer organism and analyzing the resulting intermediates to pinpoint the function of specific enzymes, such as oxidoreductases, methyltransferases, or the yet-to-be-identified "isopropyl-transferases" responsible for adding the isopropyl group nih.gov.

Identifying these specific enzymes is the crucial first step toward the targeted bio-production of this compound.

Development of Advanced Spectroscopic and Omics-based Characterization Techniques for Pyrazines

The accurate identification and quantification of pyrazines in complex mixtures, such as food matrices or fermentation broths, remains a significant challenge. The development of more sophisticated analytical techniques is essential for both fundamental research and quality control applications.

Future advancements will likely focus on the integration of multi-omic and advanced spectroscopic methods:

Genomics and Metabolomics: Combining whole-genome sequencing of microorganisms with detailed metabolomic analysis of the compounds they produce. This approach, aided by computational tools, can directly link biosynthetic gene clusters to the production of specific pyrazines frontiersin.org.

High-Resolution Spectroscopy: Utilizing techniques like high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact structure of novel pyrazine derivatives produced through biosynthetic pathways nih.gov.

Advanced Chromatographic Separation: Employing comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) to achieve superior separation and identification of isomeric and trace-level pyrazines that are often indistinguishable with standard methods.

These powerful analytical platforms will enable researchers to create detailed "chemical fingerprints" of organisms and food products, providing unprecedented insight into pyrazine diversity and distribution.

Engineering of Microbial Platforms for Enhanced and Sustainable Pyrazine Bioproduction

Biosynthesis using "microbial cell factories" (MCFs) presents a green and sustainable alternative to chemical synthesis for producing valuable compounds like pyrazines mdpi.comfrontiersin.org. A primary goal of future research is to engineer robust microbial platforms for the high-yield, cost-effective production of specific alkylpyrazines.

Several microorganisms have been identified as promising chassis for pyrazine production, including Pseudomonas putida, Bacillus subtilis, and Escherichia coli nih.govmdpi.comnih.gov. Engineering these platforms involves several key strategies:

Metabolic Pathway Engineering: Optimizing the host's natural metabolism to increase the supply of key precursors like L-threonine and acetoin (B143602) nih.govmdpi.com.

Heterologous Gene Expression: Introducing genes for novel enzymes from other organisms to create new biosynthetic pathways, such as using non-heme diiron monooxygenases to produce pyrazine N-oxides nih.gov.

Fermentation Optimization: Fine-tuning cultivation parameters such as pH, aeration, and the ratio of carbon and nitrogen sources to maximize product yield mdpi.comnih.gov.

Advanced Genetic Tools: Utilizing powerful genome-editing technologies like CRISPR to perform multiplexed modifications, simultaneously enhancing desired pathways while deactivating competing ones nih.gov.

The successful development of these microbial platforms will pave the way for the industrial-scale bioproduction of this compound and other valuable pyrazine derivatives.

Exploration of Extended Biological Activities within the Alkylpyrazine Class

While long appreciated for their sensory properties, the potential pharmacological and biological activities of alkylpyrazines are a significant emerging area of research researchgate.netmdpi.com. The pyrazine ring is a recognized pharmacophore, a core structure found in numerous medically important compounds researchgate.netmdpi.com.

Initial studies have already revealed promising activities within the alkylpyrazine class. For instance, various pyrazines found in cocoa and chocolate have demonstrated effective antibacterial and antifungal properties mdpi.com. This suggests a potential application as natural food preservatives researchgate.net.

Future exploration will extend to a broader range of potential therapeutic applications. Research on natural product-pyrazine hybrids and other derivatives has shown that the pyrazine scaffold can contribute to a wide array of biological effects mdpi.com. The table below summarizes some of the observed or potential activities for the broader pyrazine class, which warrant investigation for specific compounds like this compound.

| Potential Biological Activity | Observation in Related Pyrazine Compounds | Reference(s) |

| Antibacterial | Effective against various bacteria; observed in pyrazines from cocoa and in synthetic derivatives. | mdpi.commdpi.com |

| Antifungal / Antioomycete | Potent properties observed, particularly against plant-pathogenic fungi. | mdpi.com |

| Anticancer | Synthetic pyrazine derivatives have shown potent anticancer activity against cell lines like HCT116. | mdpi.com |

| Anti-inflammatory | Pyrazine compounds are noted for their potential anti-inflammatory activities. | mdpi.com |

| Antioxidant | The pyrazine nucleus is a feature in compounds developed for their antioxidant properties. | mdpi.com |

| Antiparasitic | The pyrazine chemical class has been explored for antiparasitic drug development. | mdpi.com |

A key research direction will be to systematically screen this compound and other specific alkylpyrazines against various disease models to identify and validate these potential pharmacological properties.

Integration of this compound Research into Sensory Science and Food Technology Innovations

The foundational role of alkylpyrazines in the aroma of roasted, baked, and fermented foods is well-established wikipedia.org. Compounds like 2,3-Dimethylpyrazine (B1216465) contribute to roasted sesame notes, while others provide cocoa, nutty, or potato-like aromas mdpi.comwikipedia.org. This compound itself has been identified as a component of maple syrup flavscents.com.

Future research will focus on a more precise and integrated understanding of how this specific compound influences sensory perception, leading to innovations in food technology. Key research areas include:

Quantitative Correlation: Moving beyond simple identification to precisely quantify the concentration of this compound and correlating it with sensory panel data to understand its specific contribution to a flavor profile and its synergistic effects with other volatile compounds.

Process-Induced Flavor Control: Monitoring the formation of this pyrazine during thermal processing (like roasting coffee or cocoa) or fermentation. This knowledge can be used to optimize process parameters to achieve a desired flavor outcome.

Strain Selection and Development: In fermented foods, the microbial strains used are critical for flavor development. Research can focus on selecting or engineering bacterial strains, such as Bacillus subtilis, that are predisposed to produce desirable pyrazine profiles, including this compound, to create novel and consistent flavor experiences mdpi.com.

By integrating detailed chemical analysis with sensory science, food technologists can leverage compounds like this compound to design more appealing, stable, and innovative food products.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-5-isopropylpyrazine, and how can reaction conditions be optimized?

The synthesis of pyrazine derivatives often involves condensation reactions between diamines and diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers were synthesized using 1,2-diaminopropane and 2,3-pentanedione under controlled conditions . For this compound, similar methods can be adapted by substituting isopropyl-containing precursors. Key parameters include solvent selection (e.g., polar aprotic solvents), temperature control (reflux or microwave-assisted heating), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or distillation is critical for isolating the target compound .

Q. How can structural characterization of this compound be performed to confirm its identity?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts (e.g., δ 2.2–2.5 ppm for methyl groups on pyrazine) with reference data .

- Mass Spectrometry (MS): Match molecular ion peaks (m/z 164.25 for C₁₀H₁₆N₂) and fragmentation patterns to NIST database entries .

- Gas Chromatography (GC): Use retention indices (RI) calibrated against standard alkanes to verify purity and identity .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is ideal for resolving pyrazine derivatives. For trace analysis, gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode enhances sensitivity. Cross-reference impurities with synthetic byproducts identified in related compounds, such as dihydropyrazines or alkylated isomers .

Q. How should this compound be stored to ensure stability?

Store the compound in airtight, amber glass containers under inert gas (argon or nitrogen) to prevent oxidation. Avoid prolonged exposure to light, heat (>25°C), or humidity. Degradation products (e.g., oxidized pyrazines) can be monitored via periodic GC-MS analysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ²H, ¹⁵N) be applied to study the formation pathways of this compound?

Isotopic labeling experiments involve synthesizing the compound with labeled precursors (e.g., ¹⁵N-diamines or deuterated isopropyl groups). For example, ²H/¹H and ¹³C/¹²C ratios in pyrazines can be analyzed using isotope ratio mass spectrometry (IRMS) to trace precursor contributions and reaction mechanisms. This method has been validated for alkylpyrazines in roasted coffee studies .

Q. What strategies resolve contradictions in reported chromatographic retention indices for pyrazine derivatives?

Discrepancies in retention indices (RI) often arise from column type (polar vs. non-polar) or temperature programming. To harmonize

Q. How can computational modeling predict the bioactivity of this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., olfactory receptors) may explain its flavor/aroma profile. Validate predictions with in vitro assays, such as receptor-binding studies .

Q. What experimental designs mitigate challenges in synthesizing pyrazine derivatives with high regioselectivity?

Regioselectivity can be improved by:

- Steric directing groups: Introduce bulky substituents to guide cyclization .

- Microwave synthesis: Enhances reaction homogeneity and reduces side-product formation .

- Catalytic systems: Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during pyrazine ring formation .

Methodological Notes

- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries .

- Safety Protocols: Follow TCI America’s guidelines for handling pyrazines, including PPE (gloves, goggles) and fume hood use .

- Synthetic Reproducibility: Document reaction parameters (solvent purity, catalyst batch) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products